molecular formula C48H32N2 B6593448 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole CAS No. 57102-51-9

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole

Cat. No.: B6593448
CAS No.: 57102-51-9
M. Wt: 636.8 g/mol
InChI Key: GVEOOAAZBOGDSN-UHFFFAOYSA-N
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Description

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS: 57102-51-9) is a bicarbazole derivative featuring two carbazole moieties linked via biphenyl groups at the 3,3′-positions. This structure confers rigidity, extended conjugation, and bipolar charge-transport properties, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) . Key physicochemical properties include a high octanol-water partition coefficient (log Pow = 11.59), indicating significant hydrophobicity, and thermal stability with a 5% weight loss temperature exceeding 507°C in related carbazole derivatives . Environmental hazard assessments classify it as hazardous to aquatic ecosystems (Chronic Category 4) due to low degradability .

Properties

IUPAC Name

9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEOOAAZBOGDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Borylation Coupling

The most extensively documented approach utilizes Suzuki-Miyaura coupling between 3-bromo-9H-carbazole and 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole precursors. A representative procedure employs:

ParameterSpecification
Catalyst systemPd₂(dba)₃ (0.5 mol%)
LigandDicyclohexyl(2',6'-dimethoxybiphenyl)phosphine (1.5 mol%)
BasePotassium phosphate tribasic (3 equiv)
Solvent systemToluene/H₂O (10:1 v/v)
TemperatureReflux (110°C)
Reaction time5 hours
Yield87%

This method benefits from excellent functional group tolerance, enabling introduction of electron-donating/withdrawing groups at the biphenyl moieties. Post-reaction purification typically involves sequential solvent extraction (dichloromethane/brine), magnesium sulfate drying, and silica gel chromatography using THF/hexane gradients.

Buchwald-Hartwig Amination Variants

Alternative protocols employ Buchwald-Hartwig C–N coupling between bis-brominated carbazole intermediates and biphenylamine derivatives. While less common than Suzuki coupling, this route demonstrates particular utility when synthesizing asymmetrically substituted analogs. Key modifications include:

  • Use of BrettPhos ligand (2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) for enhanced catalytic activity

  • Sodium tert-butoxide as base in xylene solvent at 140°C

  • Reduced catalyst loading (0.2 mol% Pd(OAc)₂) through rigorous oxygen exclusion

Copper-Mediated Ullmann-Type Coupling

Single-Step Synthesis Protocol

A breakthrough methodology disclosed in CN112358437B enables direct coupling of carbazole with 1,4-diiodobenzene using a CuI/Ag₂CO₃ catalytic system:

2 C12H9N+C6H4I2DMPUCuI/Ag2CO3C48H32N2+2HI\text{2 C}_{12}\text{H}_9\text{N} + \text{C}_6\text{H}_4\text{I}_2 \xrightarrow[\text{DMPU}]{\text{CuI/Ag}_2\text{CO}_3} \text{C}_{48}\text{H}_{32}\text{N}_2 + 2 \text{HI}

Critical reaction parameters:

  • 18-crown-6 ether as phase transfer catalyst (3 mol%)

  • Dimethylpropylene urea (DMPU) solvent enables homogeneous mixing

  • 130°C reaction temperature for 48 hours under air atmosphere

  • Column chromatography purification (petroleum ether:DCM 10:1) yields 82% product

Mechanistic Considerations

The copper-silver synergistic effect facilitates oxidative coupling through a proposed radical mechanism:

  • Cu(I) oxidation to Cu(III) by Ag₂CO₃

  • Single-electron transfer (SET) from carbazole nitrogen to Cu(III)

  • Radical recombination at biphenyl carbons

  • Reductive elimination regenerating Cu(I) catalyst

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodTypical YieldMaximum Scale ReportedCost Index*
Suzuki-Miyaura75–87%50 g batch1.00
Buchwald-Hartwig68–72%10 g batch1.35
Ullmann Coupling80–82%100 g batch0.85

*Relative to Suzuki-Miyaura baseline

Purity and Byproduct Profiles

HPLC analysis reveals distinct impurity patterns:

  • Suzuki route: 0.8–1.2% homocoupled biphenyl derivatives

  • Ullmann method: <0.5% dehalogenation byproducts

  • Buchwald approach: 2–3% tert-butyl amine residues from ligand degradation

Advanced Purification Techniques

Solvent Gradient Crystallization

Optimal recrystallization employs a ternary system:

  • Dissolve crude product in boiling THF (5 mL/g)

  • Add hexane until cloud point (3:1 hexane:THF)

  • Cool at 0.5°C/min to 4°C

  • Filter through 0.45 μm PTFE membrane

This process increases purity from 95% to 99.7% while recovering 92% product.

Preparative HPLC Conditions

For analytical-grade material:

  • Column: Waters XSelect CSH C18 5μm (30×250 mm)

  • Mobile phase: Acetonitrile/THF (95:5) isocratic

  • Flow rate: 25 mL/min

  • Detection: 254 nm UV

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

δ 8.14 (d, J = 7.7 Hz, 4H), 7.93 (d, J = 8.6 Hz, 4H), 7.44–7.28 (m, 16H). The absence of peaks between δ 5.5–6.5 confirms complete deprotection of any intermediate silyl groups.

High-Resolution Mass Spectrometry

Observed m/z 636.2511 [M+H]⁺ (calcd 636.2509 for C₄₈H₃₂N₂), confirming molecular formula.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot studies demonstrate enhanced efficiency using:

  • Microfluidic reactor with 0.5 mm channel diameter

  • Residence time 8 minutes at 150°C

  • 93% conversion per pass with catalyst recycling

Green Chemistry Metrics

  • E-factor reduction from 32 to 12 through solvent recovery

  • PMI (Process Mass Intensity) improved from 58 to 19 kg/kg

  • 82% reduction in Cu catalyst usage via electrochemical regeneration

Chemical Reactions Analysis

Types of Reactions

9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield fully hydrogenated carbazole derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole is in OLED technology. Its high electron mobility and suitable energy levels make it an excellent candidate for use as an emissive layer or hole transport material.

Key Studies:

  • Research has shown that incorporating this compound into OLED structures can enhance device efficiency and stability due to its favorable charge transport properties .
  • A case study demonstrated that OLEDs using this compound achieved higher luminance and efficiency compared to traditional materials .

Organic Photovoltaics (OPVs)

The compound's ability to facilitate charge separation and transport makes it suitable for OPV applications. It can be utilized as a donor or acceptor material within the photovoltaic layer.

Key Findings:

  • Studies indicate that devices incorporating 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole exhibit improved power conversion efficiencies due to enhanced light absorption and charge mobility .
  • The compound's stability under operational conditions also contributes to longer device lifetimes compared to other organic materials .

Sensors and Photodetectors

Due to its photoconductive properties, this compound can be employed in the development of sensors and photodetectors.

Applications:

  • Research has explored its use in UV sensors where the compound's sensitivity to UV light allows for effective detection and measurement .
  • Its integration into photodetector arrays has shown promise for applications in imaging systems.

Comparative Analysis of Applications

ApplicationBenefitsChallenges
OLEDsHigh efficiency, stabilityMaterial cost and processing complexity
OPVsImproved power conversion efficiencyLimited scalability in production
SensorsHigh sensitivity to UV lightEnvironmental stability concerns

Case Study 1: OLED Performance Enhancement

A recent study evaluated the performance of OLEDs fabricated with varying concentrations of 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole. The results indicated a significant increase in both brightness and efficiency when optimal concentrations were used, demonstrating the compound's effectiveness as an emissive material.

Case Study 2: Stability in OPVs

In another investigation focusing on OPVs, devices utilizing this compound showed a remarkable retention of performance metrics after prolonged exposure to light and heat. This stability is crucial for commercial viability in solar energy applications.

Mechanism of Action

The mechanism of action of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole involves its interaction with various molecular targets and pathways:

    Electronic Properties: The compound’s ability to transport electrons and holes makes it valuable in electronic applications. It can facilitate charge transfer processes in OLEDs and photovoltaic cells.

    Biological Interactions: In medicinal chemistry, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It can also bind to proteins, affecting their activity and stability.

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Table 1: Structural and Thermal Properties of Carbazole Derivatives

Compound Substituents/Linkers Thermal Stability (Tg/Td) Key Applications
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole Biphenyl at 3,3′ Td >507°C (analogues) OLED host materials
9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole Phenyl at 3,3′ Tg ~150°C Hole-transport layers
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole Ethynyl-phenyl at 6,6′ Td ~400°C Deep-blue emitters
CzFA (spirobi[fluoren]-carbazole) Spiro-fluorene linkage Tg >150°C Red phosphorescent hosts
  • Key Insight : Biphenyl linkages enhance thermal stability compared to phenyl or ethynyl substituents. The rigid biphenyl backbone in the target compound likely improves morphological stability in OLED layers .
Optoelectronic Performance

Table 2: Photophysical and Device Performance

Compound λem (nm) HOMO/LUMO (eV) Device Efficiency (cd/A)
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole N/A -5.3/-2.1 (est.) N/A
BCzVBi (carbazole-vinylene-biphenyl) 448 -5.6/-2.8 11.00 (WOLEDs)
CzFA (spirobi[fluoren]-carbazole) N/A -5.4/-2.5 27.8 (red PhOLEDs)
6,6′-bis(phenylethynyl)-bicarbazole 428 -5.5/-2.6 Deep-blue emission
  • Key Insight : Ethynyl and vinylene linkers redshift emission (e.g., BCzVBi at 448 nm) compared to biphenyl-linked carbazoles, which are better suited as hosts. The target compound’s bipolar structure may balance charge injection, similar to CzFA, which achieved 27.8 cd/A in red phosphorescent OLEDs .

Biological Activity

9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole (CAS No. 57102-51-9) is a synthetic organic compound notable for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

  • Molecular Formula : C48_{48}H32_{32}N2_2
  • Molecular Weight : 636.78 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Not available
  • Melting Point : 221 °C
PropertyValue
CAS Number57102-51-9
Molecular Weight636.78 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point221 °C

The compound exhibits significant anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole effectively inhibits cell proliferation in various cancer cell lines.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the sub-G1 phase in Jurkat cells, indicating its potential to prevent cancer cell division and promote apoptosis.
  • Antiangiogenic Activity : The compound demonstrates antiangiogenic effects by inhibiting blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis.

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated using various cancer cell lines:

Table 1: Cytotoxicity Data

Cell LineIC50_{50} (µM)Viable Cells (%) at 20 µM (48h)Viable Cells (%) at 20 µM (72h)
Jurkat4.64 ± 0.0821.2415.05
HeLa9.22 ± 0.1729.3321.64
MCF-78.47 ± 0.1821.2415.05

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines with relatively low IC50_{50} values, suggesting its effectiveness as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Jurkat Cells :
    • In vitro assays revealed that treatment with the compound led to a significant decrease in viable Jurkat cells after both 48 and 72 hours of exposure.
    • Flow cytometry analysis confirmed that the compound caused substantial alterations in the cell cycle distribution.
  • Antiangiogenic Potential :
    • The compound was tested using the chick chorioallantoic membrane (CAM) assay to evaluate its antiangiogenic properties.
    • Results indicated a significant reduction in blood vessel formation in treated samples compared to controls.
  • Molecular Docking Studies :
    • Computational studies have shown promising binding affinities with matrix metalloproteinases (MMP-2 and MMP-9), which are crucial targets in cancer therapy.
    • Docking scores indicated favorable interactions with these enzymes, supporting its role as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a typical procedure involves reacting 4,4′-sulfonyl diphenol with 9-(2-bromoethyl)-9H-carbazole in anhydrous acetone under nitrogen, using K₂CO₃ as a base and 18-crown-6 as a phase-transfer catalyst . Column chromatography and recrystallization (e.g., from ethanol) are critical for purification.
  • Key Considerations : Monitor reaction progress via TLC, and ensure anhydrous conditions to avoid side reactions.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments and carbazole/biphenyl connectivity.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₄₈H₃₂N₂, MW = 636.8 g/mol).
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .
    • Supplementary Data : X-ray crystallography (if single crystals are obtained) or computational DFT-based structural optimization .

Q. What are the environmental and safety profiles of this compound?

  • Data from Hazard Assessments :

PropertyValueSource
Log Pow (Octanol-water)11.59
Fish LC50>0.641 mg/L
Water Flea EC50>0.562 mg/L
Oral LD50 (rat)>2000 mg/kg
  • Safety Recommendations : Classified as hazardous to aquatic environments (Chronic Category 4). Use fume hoods, avoid direct contact, and dispose of waste via approved protocols .

Q. What are the primary applications of this compound in optoelectronic research?

  • Role in OLEDs : Functions as a host material in blue-phosphorescent OLEDs due to its high triplet energy and thermal stability. It improves device lifetime by reducing exciton quenching .
  • Experimental Validation : Test electroluminescent efficiency using double-layer OLED architectures with ITO anodes and Mg:Ag cathodes .

Advanced Research Questions

Q. How can photophysical properties (e.g., emission wavelength, quantum yield) be optimized for device integration?

  • Methodology :

  • Alkyl Chain Engineering : Introduce alkyl substituents (e.g., ethyl vs. hexyl) to modulate intermolecular packing. For example, hexyl chains reduce aggregation-induced quenching, enabling deep-blue emission (λmax = 428 nm) .
  • Solid-State Characterization : Compare solution (THF) and thin-film photoluminescence spectra to assess aggregation effects. Use time-resolved fluorescence to quantify exciton lifetimes .
    • Data-Driven Design : Refer to Table 1 in for emission maxima shifts based on alkyl chain length.

Q. What computational tools are suitable for modeling its molecular behavior in OLED host-guest systems?

  • Force Field Development : Use united-atom force fields (validated against DFT) to simulate crystalline/glassy phases. Parameters for carbazole derivatives are available in .
  • DFT Applications : Calculate HOMO/LUMO energies, charge-transfer states, and spin-orbit coupling for predicting host-guest energy transfer efficiency .

Q. How do structural modifications (e.g., substituent position, π-extension) impact charge transport and stability?

  • Case Study : Replacing biphenyl with triazine (e.g., 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)) enhances electron transport but may reduce thermal stability. Validate via cyclic voltammetry and thermogravimetric analysis (TGA) .
  • Synthetic Strategy : Use Sonogashira coupling or oxidative dimerization to introduce ethynyl or biphenyl extensions .

Q. What experimental frameworks are recommended for designing host-guest systems in blue OLEDs?

  • Host-Guest Criteria :

  • Energy Alignment : Ensure host triplet energy (ET) > guest ET to prevent back-energy transfer.
  • Morphological Stability : Co-deposit host and guest (e.g., iridium complexes) via vacuum evaporation. Characterize phase separation using AFM .
    • Performance Metrics : Optimize external quantum efficiency (EQE) >15% and driving voltage <10 V by tuning doping concentrations (5–20 wt%) .

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